(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid is a synthetic amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a butanoic acid backbone, and a 2,4-dichlorophenyl substituent. The S-configuration at the chiral center (C3) is critical for its biological interactions. This compound is primarily used in peptide synthesis and drug discovery due to its stability under basic conditions and ease of deprotection .
Properties
IUPAC Name |
(3S)-4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBOWBNDBDJMF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133064 | |
| Record name | (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-49-5 | |
| Record name | (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270063-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies supported by data tables.
Chemical Structure and Synthesis
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dichlorophenyl moiety. Its molecular formula is C22H24Cl2N2O4, with a molecular weight of approximately 440.34 g/mol. The synthesis typically involves several steps:
- Protection of Amine : The amine group is protected using an Fmoc group.
- Formation of Dichlorophenyl Moiety : The dichlorophenyl derivative is synthesized.
- Coupling Reaction : The protected amine is coupled with the dichlorophenyl-acetic acid under specific conditions using coupling reagents like EDCI or DCC.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine enhances its efficacy.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Klebsiella pneumoniae | 64 |
Anticancer Properties
Research indicates that the compound may also have anticancer properties, acting as a potential inhibitor of specific cancer cell lines. The mechanism involves interaction with cellular receptors and modulation of signaling pathways.
Table 2: Anticancer Activity Against Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, while the dichlorophenyl group participates in binding interactions with target molecules. This can modulate enzyme or receptor activity, leading to various biological effects.
Case Studies
-
Study on Antimicrobial Resistance :
A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of fluorenone exhibited significant activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold . -
Anticancer Activity Assessment :
Research conducted on various cancer cell lines showed that fluorenone derivatives could inhibit cell proliferation effectively, suggesting their utility in cancer therapeutics .
Comparison with Similar Compounds
Key Structural Features :
- Fmoc group: Enhances solubility in organic solvents and protects the amino group during synthesis.
- Butanoic acid backbone: Provides flexibility for conjugation with other biomolecules.
Structural Variations and Substituent Effects
The target compound is compared to analogs with differences in substituent position, halogen type, stereochemistry, and functional groups.
Table 1: Structural and Functional Comparisons
Key Observations:
- Halogen Position: 2,4-Dichloro substitution (target) optimizes steric and electronic effects compared to 3,4-dichloro () or mono-chloro () analogs.
- Fluorine vs. Chlorine : Difluoro analogs () exhibit higher metabolic stability but reduced halogen-bonding capacity .
- Stereochemistry : The S-configuration in the target compound enhances binding to chiral biological targets compared to R-forms () .
Key Insights:
- The 2,4-dichlorophenyl group in the target compound enhances enzyme inhibition due to optimal halogen placement for target engagement.
- Nitro-substituted analogs () show anti-inflammatory activity but face stability challenges in vivo .
- Trifluoromethyl groups () improve cell permeability but may reduce target specificity .
Preparation Methods
Synthesis of (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid
- The chiral β-homophenylalanine core is synthesized via asymmetric synthesis or resolution methods starting from appropriate precursors such as 2,4-dichlorophenyl-substituted aldehydes or ketones.
- Common synthetic routes include:
- Asymmetric hydrogenation of α,β-unsaturated precursors.
- Chiral auxiliary-mediated alkylation or addition reactions.
- Enzymatic resolution of racemic mixtures.
- The key is to obtain the (S)-enantiomer with high enantiomeric excess to ensure biological activity and compatibility in peptide synthesis.
Fmoc Protection of the Amino Group
- The amino group of the (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) .
- Typical reaction conditions:
- Solvent: Usually anhydrous dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).
- Base: A mild base such as sodium bicarbonate or triethylamine to neutralize HCl formed.
- Temperature: 0°C to room temperature to control reaction rate and avoid racemization.
- The reaction proceeds via nucleophilic attack of the amino group on the Fmoc-Cl, forming the carbamate linkage.
- After completion, the product is purified by crystallization or chromatography to yield the Fmoc-protected amino acid.
Purification and Characterization
- Purification is typically achieved by recrystallization from suitable solvents or preparative chromatography.
- Characterization includes:
- NMR spectroscopy to confirm structure and stereochemistry.
- Mass spectrometry for molecular weight confirmation.
- Optical rotation to verify enantiomeric purity.
- IR spectroscopy to confirm functional groups (e.g., carbamate C=O stretch).
- Storage conditions require sealed, dry environments at 2–8°C to maintain stability.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Synthesis of chiral amino acid | Starting aldehyde/ketone, chiral catalyst or auxiliary | Formation of (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid | High enantiomeric excess required |
| Fmoc Protection | Fmoc-Cl, base (NaHCO3 or Et3N), solvent (DMF/THF), 0°C to RT | Protect amino group as Fmoc carbamate | Typically high yield, mild conditions |
| Purification | Recrystallization or chromatography | Remove impurities, isolate product | Purity >95% typical |
| Characterization | NMR, MS, IR, optical rotation | Confirm structure and purity | Consistent with literature values |
Research Findings and Notes
- The Fmoc protection is a standard method in solid-phase peptide synthesis, providing a base-labile protecting group that is stable under acidic conditions.
- The presence of the 2,4-dichlorophenyl substituent requires careful control of reaction conditions to avoid side reactions or dehalogenation.
- The stereochemical integrity of the (S)-configuration is critical for biological activity and is maintained by conducting reactions at low temperatures and using mild bases.
- Literature reports confirm that the Fmoc-protected (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid is commercially available and widely used as a building block in peptide synthesis, indicating well-established synthetic protocols.
Q & A
Q. Table 1: Comparison of Biological Activities in Structural Analogs
Q. Table 2: Optimal Reaction Conditions for Microwave Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Temperature | 25°C (room temp) | 80–100°C |
| Time | 2–4 hours | 10–15 minutes |
| Solvent | DMF | DMF:THF (3:1) |
| Yield Improvement | 60–70% | 85–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
